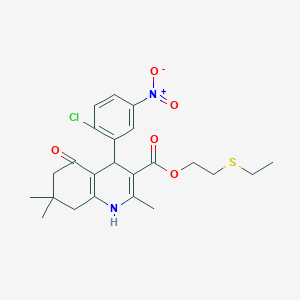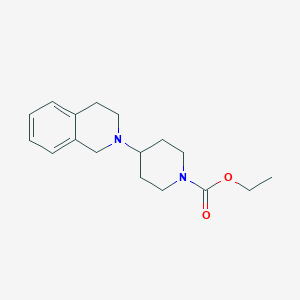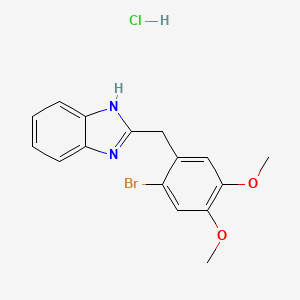![molecular formula C22H15NO4S B5179535 2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is a compound that belongs to the family of benzothiophenes. It is commonly referred to as NBThiophen or NBThio. The compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Applications De Recherche Scientifique
NBThio has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anticancer and antiviral activities. The compound has also been shown to have potential as a photosensitizer in photodynamic therapy. In material science, NBThio has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic electronics, NBThio has been utilized as a hole-transporting material in organic solar cells and light-emitting diodes.
Mécanisme D'action
The exact mechanism of action of NBThio is not fully understood. However, studies have shown that the compound exerts its biological activities through the modulation of various signaling pathways. For example, NBThio has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
NBThio has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NBThio has also been shown to inhibit the replication of the hepatitis C virus. In animal studies, NBThio has been found to exhibit anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBThio is its versatility. The compound can be easily modified to obtain derivatives with different properties. This makes it a valuable tool in various research fields. However, the synthesis of NBThio is a multistep process that requires careful control of reaction conditions. This can make it challenging to obtain a high yield of the compound. Additionally, the biological activities of NBThio are not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on NBThio. One area of interest is the development of novel derivatives with improved biological activities. Another area of interest is the investigation of the mechanism of action of NBThio. Understanding how the compound exerts its biological activities could lead to the development of more effective therapies. Finally, the application of NBThio in organic electronics is an area of active research. The development of new materials based on NBThio could lead to the development of more efficient and cost-effective solar cells and light-emitting diodes.
Méthodes De Synthèse
The synthesis of NBThio involves the reaction between 4-nitrobenzyl bromide and 2-benzothiophenone in the presence of a base. The reaction results in the formation of 4-[(4-nitrobenzyl)oxy]benzylidene]-2-benzothiophenone, which is then subjected to a Wittig reaction with triphenylphosphine and a suitable aldehyde to yield NBThio. The synthesis of NBThio is a multistep process that requires careful control of reaction conditions to obtain a high yield of the compound.
Propriétés
IUPAC Name |
(2Z)-2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S/c24-22-19-3-1-2-4-20(19)28-21(22)13-15-7-11-18(12-8-15)27-14-16-5-9-17(10-6-16)23(25)26/h1-13H,14H2/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTDTAYVYODUTL-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5179494.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)


![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)